molecular formula C14H19ClN2O2 B2433334 1-[(4-chlorophenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea CAS No. 1219912-76-1

1-[(4-chlorophenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea

Cat. No.: B2433334
CAS No.: 1219912-76-1
M. Wt: 282.77
InChI Key: FEEFGFPRIOWYHY-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a urea moiety linked to a 4-chlorobenzyl group and a hydroxycyclopentylmethyl group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzylamine and 1-hydroxycyclopentylmethylamine.

    Formation of Urea Derivative: The two amines are reacted with phosgene or a suitable isocyanate to form the urea derivative.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at temperatures ranging from 0°C to 50°C. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-[(4-chlorophenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea undergoes various types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the benzyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

    Hydrolysis: The urea moiety can be hydrolyzed to form the corresponding amines and carbon dioxide in the presence of strong acids or bases.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-[(4-chlorophenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea can be compared with other similar compounds, such as:

    1-(4-Chlorobenzyl)-3-(cyclopentylmethyl)urea: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    1-(4-Methylbenzyl)-3-((1-hydroxycyclopentyl)methyl)urea: Contains a methyl group instead of a chlorine atom, leading to different chemical and biological properties.

    1-(4-Chlorobenzyl)-3-((1-hydroxycyclohexyl)methyl)urea: Features a cyclohexyl group instead of a cyclopentyl group, which may influence its steric and electronic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c15-12-5-3-11(4-6-12)9-16-13(18)17-10-14(19)7-1-2-8-14/h3-6,19H,1-2,7-10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEFGFPRIOWYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)NCC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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